バロフロキサシン二水和物

概要

説明

Balofloxacin dihydrate: is a fluoroquinolone antibiotic with broad-spectrum antibacterial activity. It is effective against a wide range of gram-positive, gram-negative, and anaerobic bacteria. Balofloxacin dihydrate is primarily used for treating respiratory, intestinal, and urinary tract infections .

科学的研究の応用

Balofloxacin dihydrate has several scientific research applications, including:

Chemistry: Used as a model compound for studying fluoroquinolone antibiotics.

Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV enzymes.

Medicine: Used in the development of new antibacterial therapies.

Industry: Employed in the production of pharmaceutical formulations for treating infections .

作用機序

Target of Action

Balofloxacin dihydrate is a fluoroquinolone antibiotic . Its primary target is DNA gyrase , an enzyme essential for bacterial DNA replication . This enzyme is responsible for supercoiling DNA, which is crucial for the transcription and replication processes in bacteria .

Mode of Action

Balofloxacin dihydrate functions by inhibiting the action of DNA gyrase . This inhibition prevents bacterial cells from reproducing or repairing themselves . The compound’s interaction with its target leads to the cessation of DNA replication, which is vital for bacterial growth and survival .

Biochemical Pathways

The inhibition of DNA gyrase by Balofloxacin dihydrate disrupts the normal biochemical pathways in bacteria. DNA gyrase is involved in the process of DNA replication, transcription, and repair . By inhibiting this enzyme, Balofloxacin dihydrate interferes with these processes, leading to the inability of the bacteria to multiply and survive .

Pharmacokinetics

As a fluoroquinolone, it is generally well-absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of Balofloxacin dihydrate’s action is the death of bacterial cells . By inhibiting DNA gyrase, the compound prevents the bacteria from replicating or repairing their DNA, leading to cell death . This makes Balofloxacin dihydrate effective against a wide range of Gram-positive and Gram-negative bacteria .

生化学分析

Biochemical Properties

Balofloxacin Dihydrate has a broad spectrum in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, with enhanced activity against Gram positive bacteria, including MRSA and Streptococcus pneumoniae . It functions by inhibiting the action of DNA-gyrase, preventing bacterial cells from reproducing or repairing themselves, resulting in cellular death .

Cellular Effects

Balofloxacin Dihydrate exerts its effects on various types of cells, primarily bacterial cells. By inhibiting DNA-gyrase, it prevents bacterial cells from reproducing or repairing themselves, leading to cellular death .

Molecular Mechanism

The molecular mechanism of action of Balofloxacin Dihydrate involves the inhibition of DNA-gyrase, an enzyme that is critical for bacterial DNA replication. By inhibiting this enzyme, Balofloxacin Dihydrate prevents bacterial cells from reproducing or repairing themselves .

Temporal Effects in Laboratory Settings

The effects of Balofloxacin Dihydrate over time in laboratory settings are not fully known. It is known that Balofloxacin Dihydrate is effective in reducing the counts of viable M. pneumonia in the lungs of hamsters .

Dosage Effects in Animal Models

The effects of Balofloxacin Dihydrate vary with different dosages in animal models. For example, Balofloxacin Dihydrate at a dosage of 200 mg/kg/day administered orally for 5 days was found to reduce the counts of viable M. pneumonia in the lungs of hamsters .

Subcellular Localization

Given its mechanism of action, it is likely to localize to the bacterial DNA where it exerts its effects by inhibiting DNA-gyrase .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Balofloxacin dihydrate involves multiple stepsThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of Balofloxacin dihydrate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Balofloxacin dihydrate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

類似化合物との比較

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Ofloxacin

Comparison: Balofloxacin dihydrate is unique due to its enhanced activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae. Compared to other fluoroquinolones, Balofloxacin dihydrate has a broader spectrum of activity and is effective against a wider range of bacterial infections .

特性

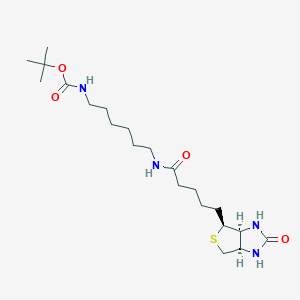

IUPAC Name |

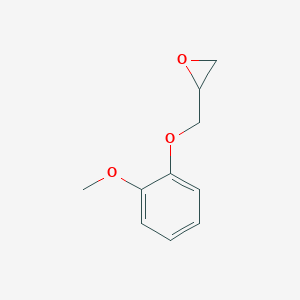

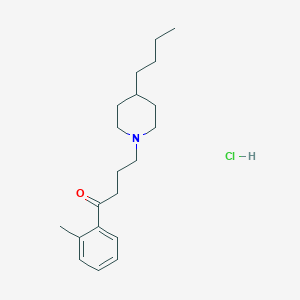

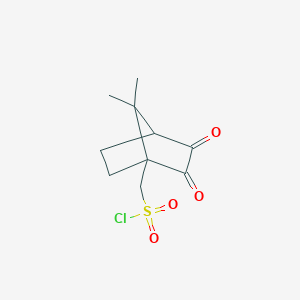

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4.2H2O/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27;;/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGNYJXOCPJAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151060-21-8 | |

| Record name | Balofloxacin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151060218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BALOFLOXACIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1AVB6TVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)

![[1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid Phenylmethyl Ester](/img/structure/B23670.png)